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Compound of Interest

Compound Name: 3-Bromophenylacetylene

Cat. No.: B1279458

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of 3-bromophenylacetylene and its
derivatives, compounds of significant interest in materials science and pharmaceutical
development. The presence of the bromine atom and the acetylene group imparts unique
electronic and steric properties, influencing their solid-state packing and intermolecular
interactions. Understanding this architecture is crucial for predicting and controlling the
physicochemical properties of these materials, which is paramount for their application in drug
design and the development of novel functional materials.

Crystallographic Data of Selected 3-
Bromophenylacetylene Derivatives

The following tables summarize the key crystallographic data for two representative derivatives
of 3-bromophenylacetylene. This data provides a quantitative insight into the unit cell
dimensions and symmetry of their crystal lattices.

Table 1: Crystallographic Data for 1-(4-bromophenyl)but-3-yn-1-one[1]
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Parameter Value
Chemical Formula C10H7BrO
Crystal System Monoclinic
Space Group P21/n

a (A 4.471(2)

b (&) 9.032(4)

c (A 21.652(11)
a (°) 90

B(°) 92.252(8)
y () 920
Volume (A3) 873.5(8)

Z 4

Table 2: Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene[2][3]
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Parameter Value
Chemical Formula CsHeBrNO2
Crystal System Orthorhombic
Space Group Pbca

a (A 11.5296(6)
b (A) 7.5013(5)

c (A 19.7187(12)
a (°) 90

B () 920

y(®) 920

Volume (A3) 1705.41(18)
Zz 8

Intermolecular Interactions: The Driving Force of
Crystal Packing

The solid-state arrangement of 3-bromophenylacetylene derivatives is governed by a variety
of non-covalent interactions. These interactions dictate the stability and ultimate three-
dimensional structure of the crystal.

In the case of 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure is primarily stabilized by C
—H---O hydrogen bonding and a notable short contact between the carbonyl oxygen and the
acetylene group (C=0---C=C).[1] Hirshfeld surface analysis reveals that H---H, C:--H/H-:-C,
and H---Br/Br---H interactions are the most significant contributors to the overall crystal
packing.[1]

For (Z)-1-bromo-1-nitro-2-phenylethene, the molecular packing is influenced by weak
intermolecular interactions.[2][3] The planarity of the molecule is distorted, with the phenyl and
1-bromoethene moieties exhibiting a dihedral angle of 28.67°.[2]
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The interplay of these weak forces, including halogen bonding, Tt-1t stacking, and hydrogen
bonding, is a key area of research in crystal engineering, as it allows for the rational design of
materials with desired properties.

Experimental Protocols: From Synthesis to
Structure Determination

The determination of the crystal structure of these derivatives involves a multi-step process,
beginning with the synthesis of the compound and culminating in X-ray diffraction analysis.

Synthesis and Crystallization

1-(4-bromophenyl)but-3-yn-1-one: This compound was synthesized via the hydrolysis of a
methyl ester precursor.[1] A solution of the ester in methanol and 1N NaOH was heated to
reflux for 3 hours.[1] After neutralization with 3N HCI, the product was extracted with
dichloromethane, washed with brine, and purified by column chromatography.[1] Single crystals
suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[1]

(2)-1-bromo-1-nitro-2-phenylethene: This compound was prepared via a three-step reaction.[2]
[3] The final product was recrystallized from glacial acetic acid to yield yellow needles suitable
for X-ray analysis.[3]

The general workflow for synthesizing and crystallizing a 3-bromophenylacetylene derivative
for structural analysis is depicted in the following diagram.

Synthesis Crystallization Analysis

Chemical Reaction Reaction Work-up Purification Dissolution in Structure Solution
{ [— §
Starting Materials }_" €9, Coupling, Hydrolysis) }_" (Extraction, Washing) ‘ ‘ (Column Chromatography) }‘ ‘ Suitable Solvent }_" Slow Evaporation / Cooling ‘ ‘ Single Crystal Formation ‘ ‘ Xcray Diffraction }_" and Refinement

Click to download full resolution via product page

A generalized workflow for the synthesis and crystallographic analysis of 3-
bromophenylacetylene derivatives.
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X-ray Diffraction and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement
within a crystal. The process involves mounting a suitable single crystal on a diffractometer and
exposing it to a monochromatic X-ray beam. The diffraction pattern produced is then collected
and analyzed to determine the unit cell parameters and the electron density distribution within
the crystal.

The experimental workflow for X-ray crystal structure determination is outlined below.
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Experimental Workflow

Mount Single Crystal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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